
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9FO3S and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Biological Activity
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one is a synthetic compound with the chemical formula C10H9FO3S and a molecular weight of 228.24 g/mol. It features a unique structure that includes a fluorine atom and a methylsulfonyl group, which contribute to its biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 2.43 to 14.65 μM across different cell lines, indicating its potential as an effective anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Microtubule Destabilization : It has been shown to inhibit microtubule assembly, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : The compound was found to enhance caspase-3 activity, a key player in the apoptotic pathway, suggesting that it promotes programmed cell death in cancer cells .
Inhibition of Inflammatory Pathways
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases . This dual action makes it a candidate for further research in both oncology and inflammatory disorders.
Table: Summary of Biological Activity Studies
Study | Cell Line | IC50 (μM) | Mechanism of Action | Findings |
---|---|---|---|---|
Study 1 | MDA-MB-231 | 2.43 | Microtubule destabilization | Induced apoptosis via caspase activation |
Study 2 | HepG2 | 4.98 | Cell cycle arrest | Inhibited proliferation |
Study 3 | Multiple Inflammatory Models | N/A | Cytokine inhibition | Reduced TNF-α and IL-6 levels |
Detailed Research Findings
- Cytotoxic Activity : In vitro studies indicated that this compound effectively inhibited the growth of MDA-MB-231 cells at concentrations as low as 2.43 μM. This suggests strong potential for further development as an anticancer therapeutic .
- Apoptotic Effects : The compound was shown to significantly increase caspase-3 activity in treated cells, confirming its role in promoting apoptosis. Morphological changes consistent with apoptosis were observed at concentrations starting from 1 μM .
- Inflammatory Response Modulation : The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases alongside its anticancer properties .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one. Research indicates significant cytotoxicity against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : Exhibited an IC50 value of 2.43 μM.
- HepG2 (liver cancer) : Showed an IC50 value of 4.98 μM.
The mechanism of action involves:
- Microtubule Destabilization : The compound inhibits microtubule assembly, crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : Enhanced caspase-3 activity was observed, indicating promotion of programmed cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This dual action positions it as a candidate for further research in both oncology and inflammatory diseases.
Study | Cell Line | IC50 (μM) | Mechanism of Action | Findings |
---|---|---|---|---|
Study 1 | MDA-MB-231 | 2.43 | Microtubule destabilization | Induced apoptosis via caspase activation |
Study 2 | HepG2 | 4.98 | Cell cycle arrest | Inhibited proliferation |
Study 3 | Inflammatory Models | N/A | Cytokine inhibition | Reduced TNF-α and IL-6 levels |
Cytotoxic Activity
In vitro studies indicate that this compound effectively inhibits the growth of MDA-MB-231 cells at concentrations as low as 2.43 μM, suggesting strong potential for development as an anticancer therapeutic.
Apoptotic Effects
Significant increases in caspase-3 activity were observed in treated cells, confirming its role in promoting apoptosis. Morphological changes consistent with apoptosis were noted at concentrations starting from 1 μM.
Inflammatory Response Modulation
The compound's ability to inhibit pro-inflammatory cytokines suggests its potential utility in treating inflammatory diseases alongside its anticancer properties.
Properties
IUPAC Name |
4-fluoro-7-methylsulfonyl-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSXOWBXGXOAMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)F)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672665-29-0 | |
Record name | 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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